N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide
Description
This compound is a thieno[3,4-c]pyrazole derivative featuring a 4-methoxyphenyl group at the 2-position of the pyrazole ring and a 2-methylbenzamide substituent at the 3-position. Its core structure integrates a bicyclic thienopyrazole scaffold, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory properties. The 4-methoxyphenyl group enhances electron-donating properties, while the 2-methylbenzamide moiety contributes to steric bulk and lipophilicity, influencing binding interactions and solubility .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-5-3-4-6-16(13)20(24)21-19-17-11-27(25)12-18(17)22-23(19)14-7-9-15(26-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLVVJEYJRARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 373.5 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the methoxy group and the benzamide moiety enhances its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to inhibit the proliferation and migration of various cancer cell lines. The compound targets specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. It has been observed to modulate pathways associated with apoptosis and cell cycle regulation. In vitro studies suggest that it can induce apoptosis in cancer cells by activating caspase cascades and altering mitochondrial membrane potential.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
- Lung Cancer Research : In A549 lung cancer cells, this compound was found to inhibit migration and invasion capabilities significantly, suggesting potential in preventing metastasis.
Comparative Analysis
The compound can be compared to other heterocyclic derivatives known for their anticancer properties:
| Compound Type | Example | Activity Level |
|---|---|---|
| Pyrazole Derivatives | 1H-Pyrazole | Moderate |
| Imidazole Derivatives | Imatinib | High |
| Thieno[3,4-c]pyrazole | The target compound | Very High |
Synthetic Route
The synthesis of this compound typically involves:
- Condensation : 4-Methoxybenzaldehyde is condensed with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : The intermediate undergoes cyclization with α-bromoacetophenone to form the thieno[3,4-c]pyrazole ring.
- Acylation : The final step involves acylation of the pyrazole nitrogen with benzoyl chloride.
Chemical Reactions
The compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Carbonyl groups can be reduced to alcohols using sodium borohydride.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives with modifications in the phenyl ring substituents and the carboxamide group. Key differences in physicochemical properties and structural features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs; †Bromine contributes +79.9 g/mol to molecular weight.
Key Findings:
Substituent Effects on Lipophilicity: The 4-fluorophenyl analog (XLogP3 = 1.9) exhibits slightly higher lipophilicity than the target compound due to the electronegative fluorine atom, which may enhance membrane permeability .
Hydrogen Bonding and Solubility: The cyclohexanecarboxamide analog (5 H-bond acceptors vs. 6 in others) has reduced polarity, which may lower solubility compared to aromatic carboxamides .
Steric and Electronic Modifications :
- Replacing 4-methoxyphenyl with 4-methylphenyl () removes the electron-donating methoxy group, possibly affecting electronic interactions with target proteins.
- The 4-methoxybenzamide group in introduces an additional methoxy substituent, which could enhance binding affinity in hydrophobic pockets .
Structural Rigidity :
- The cyclohexanecarboxamide derivative () introduces conformational flexibility, which might reduce binding specificity compared to planar aromatic groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
